molecular formula C14H19NO3S2 B12693324 Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester CAS No. 135813-22-8

Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester

Cat. No.: B12693324
CAS No.: 135813-22-8
M. Wt: 313.4 g/mol
InChI Key: AJSPUUKEJYNNPR-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester is a complex organic compound with a unique structure that includes both ester and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester involves its interaction with specific molecular targets. The thioether and ester groups can interact with enzymes and proteins, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, methyl ester
  • **Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, propyl ester

Uniqueness

The unique combination of thioether and ester functional groups in Benzoic acid, 5-(((1-methylethoxy)thioxomethyl)amino)-2-(methylthio)-, ethyl ester distinguishes it from similar compounds. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

135813-22-8

Molecular Formula

C14H19NO3S2

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C14H19NO3S2/c1-5-17-13(16)11-8-10(6-7-12(11)20-4)15-14(19)18-9(2)3/h6-9H,5H2,1-4H3,(H,15,19)

InChI Key

AJSPUUKEJYNNPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)SC

Origin of Product

United States

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